molecular formula C6H15InO3 B1611805 Indium triethoxide CAS No. 62763-48-8

Indium triethoxide

Cat. No.: B1611805
CAS No.: 62763-48-8
M. Wt: 250 g/mol
InChI Key: MCXZOLDSEPCWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indium triethoxide, also known as triethoxyindigane, is a chemical compound with the molecular formula In(C₂H₅O)₃. It is a white, moisture-sensitive solid that reacts with water. This compound is primarily used in the field of materials science and organic synthesis due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium triethoxide can be synthesized through the reaction of indium metal with ethanol in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:

In+3C₂H₅OHIn(C₂H₅O)₃+3H₂\text{In} + 3\text{C₂H₅OH} \rightarrow \text{In(C₂H₅O)₃} + 3\text{H₂} In+3C₂H₅OH→In(C₂H₅O)₃+3H₂

Industrial Production Methods: Industrial production of this compound involves the use of high-purity indium metal and ethanol. The reaction is carried out in a controlled environment to ensure the purity of the product. The process may involve additional purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Indium triethoxide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form indium oxide.

    Hydrolysis: Reacts with water to produce indium hydroxide and ethanol.

    Substitution: Can participate in substitution reactions where the ethoxide groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.

    Hydrolysis: Occurs readily in the presence of water or moisture.

    Substitution: Requires the presence of suitable ligands and may involve the use of solvents like tetrahydrofuran.

Major Products Formed:

    Oxidation: Indium oxide (In₂O₃)

    Hydrolysis: Indium hydroxide (In(OH)₃) and ethanol

    Substitution: Various indium complexes depending on the ligands used

Scientific Research Applications

Indium triethoxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of indium-containing compounds and materials.

    Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.

    Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.

    Industry: Utilized in the production of thin films and coatings for electronic devices, as well as in the synthesis of nanoparticles.

Mechanism of Action

The mechanism of action of indium triethoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components and enzymes, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Indium trichloride (InCl₃): Another indium compound used in organic synthesis and materials science.

    Indium tribromide (InBr₃): Similar to indium trichloride but with different reactivity and applications.

    Indium tri-iodide (InI₃): Used in similar contexts but with unique properties due to the presence of iodine.

Uniqueness of Indium Triethoxide: this compound is unique due to its ethoxide ligands, which confer specific reactivity and solubility properties. This makes it particularly useful in the synthesis of indium-containing organic compounds and materials.

Properties

IUPAC Name

triethoxyindigane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5O.In/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXZOLDSEPCWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[In](OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15InO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587197
Record name Indium triethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62763-48-8
Record name Indium triethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indium triethoxide
Reactant of Route 2
Indium triethoxide
Reactant of Route 3
Indium triethoxide
Reactant of Route 4
Indium triethoxide
Reactant of Route 5
Indium triethoxide
Reactant of Route 6
Indium triethoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.